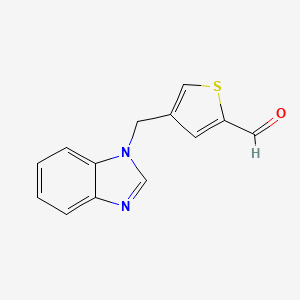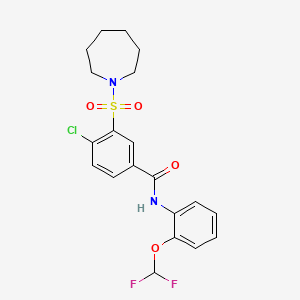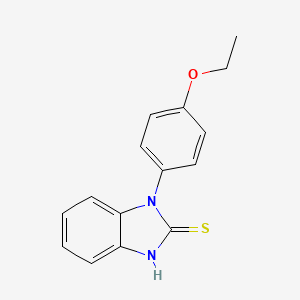
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol, also known as EBT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. EBT is a fluorescent compound that exhibits a strong emission peak at 530 nm when excited at 390 nm. This property makes EBT an ideal candidate for use in a variety of applications such as imaging, sensing, and detection.
作用機序
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is a thiol-reactive compound that reacts with sulfhydryl groups in proteins and other biomolecules. The reaction between 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol and thiol groups results in the formation of a covalent bond, which leads to the labeling of the biomolecule. The fluorescence of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is due to the formation of a conjugated system between the benzodiazole and thiol groups.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol has been shown to have minimal toxicity and does not affect the viability of cells. It has been used to label proteins and enzymes in living cells without affecting their activity. 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol has also been used to study the redox state of cells by monitoring the fluorescence intensity changes upon reaction with glutathione.
実験室実験の利点と制限
The main advantage of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is its strong fluorescence emission, which makes it an ideal candidate for use in imaging and sensing applications. 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is also relatively easy to synthesize and has minimal toxicity. One limitation of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is its reactivity towards thiol groups, which can lead to non-specific labeling. This limitation can be overcome by using 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol in combination with other labeling techniques.
将来の方向性
There are several future directions for the use of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules. 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol can be used as a fluorescent probe for the detection of reactive oxygen species in living cells. Another future direction is the use of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol in combination with other fluorescent probes for multiplex imaging and sensing applications. 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol can also be used in the development of targeted drug delivery systems by conjugating it to specific ligands or antibodies.
合成法
The synthesis of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol involves the reaction of 4-ethoxyaniline with 2-nitrobenzaldehyde to form 1-(4-ethoxyphenyl)-2-nitroethene. This intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The final step involves the reaction of the amine with 2-chloro-1,3-benzothiazole to form 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol.
科学的研究の応用
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol has been extensively used in scientific research due to its fluorescent properties. One of the most common applications of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is in the field of bioimaging. 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol has been used to label cells and tissues for imaging purposes. It has also been used to detect and monitor the activity of enzymes and proteins in living cells.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-18-12-9-7-11(8-10-12)17-14-6-4-3-5-13(14)16-15(17)19/h3-10H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBYXQAHBDYBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2513577.png)
![2-((4-chlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2513579.png)

![N-(3-cyanothiolan-3-yl)-3-[(3-methylphenyl)methoxy]benzamide](/img/structure/B2513581.png)
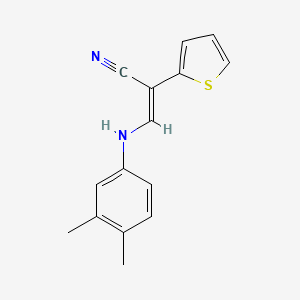

![N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/no-structure.png)
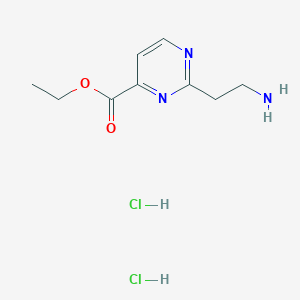
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513592.png)
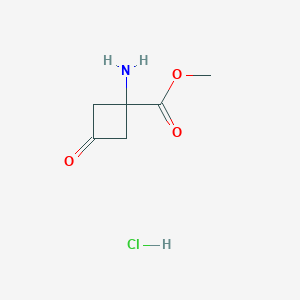
![Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate](/img/structure/B2513594.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)
